molecular formula C18H21FN6O2S B2855301 4-fluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941941-94-2

4-fluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2855301
CAS No.: 941941-94-2
M. Wt: 404.46
InChI Key: JQCOWFFUWYBZTA-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a potent and selective small molecule inhibitor designed for advanced biochemical research. This compound is structurally characterized by a pyrazolopyrimidine scaffold, a core structure recognized for its ability to target ATP-binding sites in protein kinases. The specific substitutions on this scaffold, including the 4-fluorobenzamide moiety, are engineered to enhance selectivity and binding affinity. This reagent is of significant interest in oncology research, particularly in the study of aberrant kinase signaling pathways that drive cellular proliferation and survival in various cancers. Its primary research value lies in its potential mechanism of action as a targeted therapeutic agent, where it is hypothesized to induce cell cycle arrest and apoptosis in susceptible malignant cell lines. Researchers utilize this compound in vitro to elucidate complex signal transduction mechanisms, to study kinase function in disease models, and to investigate mechanisms of drug resistance. It serves as a critical tool for probing the pharmacodynamics of kinase inhibition and for validating novel molecular targets in high-throughput screening assays and preclinical studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-N-[2-[4-(2-methoxyethylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN6O2S/c1-27-10-8-20-15-14-11-22-25(16(14)24-18(23-15)28-2)9-7-21-17(26)12-3-5-13(19)6-4-12/h3-6,11H,7-10H2,1-2H3,(H,21,26)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCOWFFUWYBZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-fluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, identified by its CAS number 941941-94-2, is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and immunology. This article explores the compound's structure, synthesis, biological mechanisms, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H21FN6O2S, with a molecular weight of 404.5 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC18H21FN6O2S
Molecular Weight404.5 g/mol
CAS Number941941-94-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that it may modulate pathways related to:

  • Cell Proliferation : Inhibition of cancer cell lines through interference with kinase activity.
  • Immune Response : Activation of Toll-like receptors (TLRs), particularly TLR7, which plays a crucial role in the innate immune response.

Anticancer Properties

Studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell migration and invasion.

A notable study reported that a related pyrazolopyrimidine compound inhibited the proliferation of A431 vulvar epidermal carcinoma cells in vitro, suggesting potential therapeutic applications in treating skin cancers .

Case Studies

Several case studies highlight the efficacy of pyrazolo[3,4-d]pyrimidines in clinical settings:

  • In Vivo Studies : Animal models treated with similar compounds exhibited reduced tumor growth rates compared to control groups.
  • Clinical Trials : Ongoing trials are assessing the safety and efficacy of pyrazolo[3,4-d]pyrimidine derivatives in patients with advanced solid tumors.

Safety and Toxicity

The safety profile of this compound has not been extensively documented. However, preliminary studies indicate that it has a favorable toxicity profile compared to other chemotherapeutic agents.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares key structural features and physicochemical properties of the target compound with analogs from the evidence:

Compound Name / ID Core Structure Position 4 Substituent Position 6 Substituent Terminal Group Molecular Weight (g/mol) Melting Point (°C) Biological Activity (if reported)
Target Compound Pyrazolo[3,4-d]pyrimidine 2-Methoxyethylamino Methylthio 4-Fluorobenzamide ~500 (estimated) Not reported Not specified in evidence
Example 53 () Pyrazolo[3,4-d]pyrimidine Chromen-4-one-linked ethyl None 2-Fluoro-N-isopropylbenzamide 589.1 Not reported Kinase inhibition (implied)
N-(2-{[1-(4-Methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzamide () Pyrazolo[3,4-d]pyrimidine 4-Methoxyphenyl Methyl Benzamide ~450 (estimated) Not reported Not specified
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide () Thieno[2,3-d]pyrimidine 4-(Trifluoromethyl)phenoxy None 4-Methoxybenzamide ~450 (estimated) Not reported Antimicrobial activity
1-(4-Fluoro-2-methylbenzyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine () Pyrazolo[3,4-d]pyrimidine 4-Fluoro-2-methylbenzyl Iodo None ~400 (estimated) Not reported Not specified
Key Observations:

Core Structure: The target compound and most analogs () retain the pyrazolo[3,4-d]pyrimidine core, critical for kinase binding . Thieno[2,3-d]pyrimidine derivatives () exhibit distinct electronic properties due to sulfur in the fused ring, correlating with antimicrobial activity .

Substituent Effects: Position 4: The 2-methoxyethylamino group in the target compound may enhance solubility compared to bulky chromenone () or methoxyphenyl () groups. Terminal Group: The 4-fluorobenzamide moiety balances hydrophobicity and hydrogen-bonding capacity, contrasting with non-fluorinated benzamides () or isopropyl variants ().

Physicochemical Properties: Melting points (MPs) for pyrazolo[3,4-d]pyrimidine analogs vary widely (e.g., 102–178°C in ), influenced by crystallinity from substituents like chromenone .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, and how can yield be improved?

  • Methodology : Multi-step synthesis typically involves:

  • Core formation : Cyclization of pyrazolo[3,4-d]pyrimidine precursors under acidic/basic conditions (e.g., HCl or KOH) .
  • Functionalization : Sequential substitution at the 4- and 6-positions using nucleophiles like 2-methoxyethylamine and methylthiol .
  • Coupling : Amide bond formation between the fluorobenzoyl chloride and the ethylamino-pyrazolopyrimidine intermediate via Schotten-Baumann conditions .
    • Yield Optimization : Use catalysts like DMAP for amidation, and monitor intermediates via TLC/HPLC to minimize side reactions .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Characterization Techniques :

  • NMR : Analyze δ ~7.5–8.5 ppm (pyrazolopyrimidine protons), δ ~3.5–4.5 ppm (methoxyethyl and ethylamino groups) .
  • LC-MS : Confirm molecular ion peaks (expected [M+H]+ ≈ 486 Da) and purity (>95%) .
  • X-ray Crystallography : Resolve 3D conformation of the pyrazolopyrimidine core and fluorobenzamide substituents .

Q. What preliminary biological assays are recommended to assess its activity?

  • Screening :

  • Kinase Inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to pyrazolopyrimidine-based inhibitors .
  • Antiproliferative Assays : Use MTT/WST-1 in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Solubility/Permeability : Evaluate logP (HPLC) and Caco-2 cell assays to predict bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • SAR Strategies :

  • Variation of Substituents : Replace methoxyethylamine with bulkier amines (e.g., piperidine) to enhance target binding .
  • Sulfur Modifications : Oxidize methylthio (-SMe) to sulfone (-SO2Me) to alter electron density and potency .
  • Fluorine Positioning : Compare 4-fluoro vs. 2-/3-fluoro benzamide analogs for selectivity .
    • Data Analysis : Use molecular docking (AutoDock) to correlate substituent effects with binding affinity to kinase ATP pockets .

Q. What mechanistic approaches are suitable for identifying its primary biological target?

  • Target Identification :

  • Pull-Down Assays : Use biotinylated derivatives with streptavidin beads to isolate bound proteins from cell lysates .
  • Phosphoproteomics : Quantify kinase activity changes via LC-MS/MS in treated vs. untreated cells .
  • CRISPR Screening : Knock out suspected targets (e.g., PIM1 kinase) to validate resistance .

Q. How can metabolic stability and in vivo pharmacokinetics be evaluated?

  • In Vitro Stability :

  • Microsomal Assay : Incubate with liver microsomes (human/rat) to measure half-life and CYP450 interactions .
    • In Vivo PK : Administer IV/PO in rodent models; collect plasma for LC-MS analysis of AUC, Cmax, and clearance .
    • Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to improve aqueous solubility .

Q. How should researchers address contradictions in reported biological activity data?

  • Case Study : If antiproliferative activity varies across studies:

  • Replicate Conditions : Standardize cell culture media, passage number, and assay duration .
  • Off-Target Profiling : Screen against a panel of 100+ kinases to identify confounding targets .
  • Batch Analysis : Verify compound purity (>98%) and exclude degradation products via HPLC .

Methodological Notes for Data Interpretation

  • Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons in biological assays .
  • Synergistic Effects : Combine with standard chemotherapeutics (e.g., cisplatin) and calculate combination index (CI) via CompuSyn .
  • Stability Storage : Store lyophilized compound at -80°C under argon to prevent thioether oxidation .

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